2-溴-4-甲酰基苯基 4-甲基苯磺酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

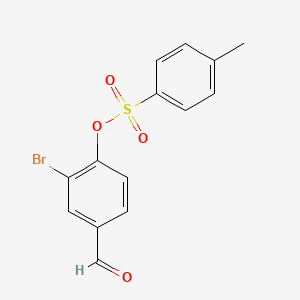

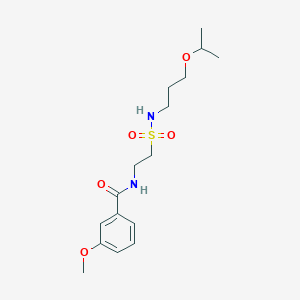

2-Bromo-4-formylphenyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C14H11BrO4S . It has a molecular weight of 355.2 .

Molecular Structure Analysis

The molecular structure of 2-Bromo-4-formylphenyl 4-methylbenzenesulfonate consists of 14 carbon atoms, 11 hydrogen atoms, 1 bromine atom, 4 oxygen atoms, and 1 sulfur atom .科学研究应用

Crystal Structure Analysis

The compound has been used in the study of crystal structures . The crystal structure of 2-bromo-1,3-phenylene bis(4-methylbenzenesulfonate), a related compound, has been analyzed in detail . This kind of research can provide valuable insights into the properties and behaviors of the compound.

Organic Synthesis

p-Toluenesulfonates, a group of compounds to which 2-Bromo-4-formylphenyl 4-methylbenzenesulfonate belongs, are often used in organic synthesis . They can act as intermediates in various chemical reactions, contributing to the synthesis of a wide range of organic compounds .

Biological Activity Monitoring

p-Toluenesulfonates have been used in biological studies, such as monitoring the merging of lipids and studying membrane fusion during the acrosome reaction . These applications can help researchers understand biological processes at the molecular level .

Photosensitizer Linking

The compound has been used in the development of technology for linking photosensitizers to model monoclonal antibodies . This can be useful in research related to photodynamic therapy, a treatment method that uses light-sensitive compounds to destroy harmful cells .

Preparation of Analgesics and Sedatives

2-Bromo-4-formylphenyl 4-methylbenzenesulfonate can be utilized as an intermediate in the synthesis of benzodiazepines , a class of drugs commonly used for their anxiolytic, hypnotic, and muscle relaxant properties .

Experimental Teaching

The α-bromination reaction of carbonyl compounds, a significant topic in the field of organic chemistry, has been applied in experimental teaching . The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent . This kind of innovative experiment can enhance students’ scientific literacy levels and foster innovation consciousness as well as practical aptitude .

属性

IUPAC Name |

(2-bromo-4-formylphenyl) 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO4S/c1-10-2-5-12(6-3-10)20(17,18)19-14-7-4-11(9-16)8-13(14)15/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCIUBMWZCLHJCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-formylphenyl 4-methylbenzenesulfonate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[3-chloro-2-(2-ethoxyethoxy)phenyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2377272.png)

![N-(3,4-dimethoxyphenyl)-2-[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2377275.png)

![1-[2-(Dimethylamino)-2-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2377279.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{3-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2377282.png)

![2-(2-methoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2377285.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2377286.png)